molecular formula C9H7ClO3S B1321547 3-Oxo-5-indanesulfonoyl chloride CAS No. 255895-78-4

3-Oxo-5-indanesulfonoyl chloride

Cat. No.: B1321547
CAS No.: 255895-78-4
M. Wt: 230.67 g/mol
InChI Key: LRHGGWRIMQOJLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5-indanesulfonoyl chloride typically involves the chlorination of 3-Oxo-5-indanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent . The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-5-indanesulfonoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Oxo-5-indanesulfonoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the sulfonyl chloride group is replaced by a nucleophile . The ketone group can also participate in reactions, such as reductions, to form alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHGGWRIMQOJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255895-78-4
Record name 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
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